Cas no 2228116-30-9 (3-(azetidin-3-yl)-5-methyl-1H-pyrazole)

3-(azetidin-3-yl)-5-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)-5-methyl-1H-pyrazole
- EN300-1823154
- 2228116-30-9
-
- インチ: 1S/C7H11N3/c1-5-2-7(10-9-5)6-3-8-4-6/h2,6,8H,3-4H2,1H3,(H,9,10)
- InChIKey: AGECVAUKFYEYQV-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2C=C(C)NN=2)C1
計算された属性
- せいみつぶんしりょう: 137.095297364g/mol
- どういたいしつりょう: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 40.7Ų
3-(azetidin-3-yl)-5-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823154-0.05g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1823154-10.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1823154-5.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 5g |
$4475.0 | 2023-05-26 | ||
Enamine | EN300-1823154-0.5g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1823154-5g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1823154-0.25g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1823154-0.1g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1823154-1g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1823154-10g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1823154-1.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 1g |
$1543.0 | 2023-05-26 |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(azetidin-3-yl)-5-methyl-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) in Chemical Biology and Pharmaceutical Research
The compound 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic molecule, featuring an azetidine ring fused with a methyl-substituted pyrazole, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have explored its unique physicochemical properties, synthetic accessibility, and biological activities, positioning it as a versatile building block for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic routes to 3-(azetidin-3-yl)-5-methyl-1H-pyrazole, highlighting its efficient preparation through a [3+2] cycloaddition strategy. The researchers optimized reaction conditions to achieve high yields (up to 85%) while maintaining excellent purity (>98%). This advancement addresses previous challenges in the synthesis of azetidine-containing heterocycles, which often suffered from low yields or complex purification processes.
In terms of biological activity, recent findings have demonstrated that 3-(azetidin-3-yl)-5-methyl-1H-pyrazole exhibits notable interactions with various protein targets. A 2024 structure-activity relationship (SAR) study revealed its potential as a kinase inhibitor scaffold, particularly showing inhibitory activity against cyclin-dependent kinases (CDKs) with IC50 values in the low micromolar range. The azetidine moiety appears to contribute significantly to binding affinity through favorable interactions with hinge regions of kinase domains.
Pharmacokinetic studies conducted in 2023-2024 have provided valuable insights into the drug-like properties of this compound. The molecule demonstrates reasonable metabolic stability in human liver microsomes (t1/2 > 60 minutes) and acceptable permeability in Caco-2 assays (Papp > 10 × 10^-6 cm/s). These characteristics, combined with its relatively low molecular weight (MW = 137.17 g/mol) and good solubility profile, make it an attractive starting point for lead optimization programs.
Recent computational studies have employed molecular docking and molecular dynamics simulations to explore the binding modes of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole derivatives with various biological targets. These in silico approaches have identified key interactions, particularly the importance of the azetidine nitrogen in forming hydrogen bonds with protein residues. Such findings are guiding the design of more potent and selective analogs for specific therapeutic applications.
The compound's versatility is further demonstrated by its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules. A 2024 publication in ACS Chemical Biology reported the successful development of 3-(azetidin-3-yl)-5-methyl-1H-pyrazole-based PROTACs targeting bromodomain-containing proteins. These bifunctional molecules showed enhanced degradation efficiency compared to traditional inhibitors, opening new avenues for targeted protein degradation strategies.
Ongoing research is exploring the application of this scaffold in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Preliminary in vivo studies in rodent models have shown promising results, particularly in cancer models where derivatives have demonstrated tumor growth inhibition with minimal toxicity. However, further optimization is needed to improve potency and selectivity before clinical translation.
In conclusion, 3-(azetidin-3-yl)-5-methyl-1H-pyrazole (CAS: 2228116-30-9) represents a valuable chemical scaffold with diverse applications in drug discovery. Recent advances in its synthesis, biological evaluation, and computational modeling have significantly expanded our understanding of its potential. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents across multiple disease areas.
2228116-30-9 (3-(azetidin-3-yl)-5-methyl-1H-pyrazole) 関連製品
- 2248175-76-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate)
- 2228494-74-2(1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol)
- 23275-49-2(1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)
- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)
- 2413869-12-0(tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate)
- 2757900-29-9(methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate)
- 107028-32-0(4'-Bromo-2-(4-fluorophenyl)acetophenone)
- 1344236-50-5(Cyclopentanone, 3-[(2,4-difluorophenyl)thio]-)
- 1445995-85-6(1-Bromo-1,1,2,2-tetrafluoroheptane)
- 2060044-50-8(3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one)




